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Compound Name: Cobaltic acetate

Cat. No.: B8758493 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and reactivity of cobalt(III)

acetate, a powerful oxidizing agent and catalyst with significant applications in organic

synthesis and industrial processes. Due to its high reactivity, cobalt(III) acetate is often

generated in situ from its more stable cobalt(II) precursor. This document outlines its core

physicochemical properties, stability challenges, reactivity with various substrates, and the

experimental protocols for its synthesis and characterization.

Physicochemical and Electrochemical Properties
Cobalt(III) acetate, or cobaltic acetate, is a potent one-electron oxidizing agent. Its properties

are intrinsically linked to its +3 oxidation state, which is significantly more oxidizing than the

more common cobalt(II) state. Unlike the pink, crystalline cobalt(II) acetate tetrahydrate, solid

cobalt(III) acetate is a dark green material that is not typically isolated due to its instability.[1] In

solution, particularly in acetic acid, it exists not as a simple salt but as a complex equilibrium of

various species, including oxo-centered trimers and hydroxy-bridged dimers.[1][2]

The oxidizing power of the Co(III) ion is quantified by its reduction potential. While the potential

can vary based on the specific complex and medium, the standard potential provides a clear

indication of its thermodynamic driving force for oxidation.

Table 1: Comparative Physicochemical and Electrochemical Properties of Cobalt Acetates
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Property
Cobalt(II) Acetate
Tetrahydrate

Cobalt(III) Acetate

Formula Co(CH₃COO)₂·4H₂O Co(CH₃COO)₃ (empirical)

Molar Mass 249.08 g/mol 236.06 g/mol [3]

Appearance Pink to red crystalline solid[4]
Dark green solid (rarely

isolated)[1]

Solubility
Soluble in water, alcohol, and

dilute acids.[5]

Soluble in acetic acid (as

complex species).

Melting Point
~140 °C (decomposes, loses

water)[4]

Decomposes upon heating

(data not available).

Key Characteristic Stable precursor
Strong oxidizing agent,

reactive intermediate.[5]

Redox Potential -
~+1.8 V (Co³⁺/Co²⁺ vs. SHE in

acidic media)[6]

Stability Profile
The primary challenge in working with cobalt(III) acetate is its limited stability. Its high reduction

potential indicates a strong thermodynamic tendency to be reduced to the more stable Co(II)

state.

Thermal Stability
There is a lack of thermal analysis data (TGA/DSC) for isolated cobalt(III) acetate due to its

inherent instability; it readily decomposes upon heating. In contrast, the thermal decomposition

of its precursor, cobalt(II) acetate tetrahydrate, is well-documented. The process involves a

multi-step dehydration beginning around 140 °C, followed by the decomposition of the

anhydrous acetate to form cobalt oxides at higher temperatures.[4]

Solution Stability
Cobalt(III) acetate is most relevant as a species in solution, typically in glacial acetic acid where

it is generated for immediate use. Even in solution, it is not indefinitely stable and will be
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reduced by the solvent or trace impurities over time. The presence of water can lead to the

formation of less reactive hydroxy-bridged species.[1] Its stability is highly dependent on the

specific ligands present and the composition of the solution. For instance, electrochemical

studies of oxo-centered cobalt(III) acetate trimers show that while they can be reversibly

oxidized, their reduction to Co(II) is irreversible, indicating the instability of the reduced form of

the complex.[2][7]

Sensitivity to Light and Environment
While specific data on the photosensitivity of cobalt(III) acetate is scarce, strong oxidizing

agents are often sensitive to light, which can promote reduction. The precursor, cobalt(II)

acetate, is known to be hygroscopic, and any moisture introduced during the synthesis or

handling of cobalt(III) acetate can affect its stability and reactivity.[4]

Reactivity Profile
Cobalt(III) acetate functions primarily as a one-electron oxidant. It is a key component in

several industrially important catalytic oxidation processes, most notably the Mid-

Century/AMOCO process for the oxidation of p-xylene to terephthalic acid.[8]

Oxidation of Organic Compounds
Cobalt(III) acetate is capable of oxidizing a wide range of organic substrates. The general

mechanism involves an outer-sphere electron transfer from the substrate to the Co(III) center,

generating a radical cation and Co(II).

Alkyl-Aromatic Hydrocarbons: It readily oxidizes the side chains of compounds like toluene

and xylenes. This is the crucial initiation step in catalytic air-oxidation processes, where

Co(III) is regenerated by peroxy radicals.[8][9]

Phenols: Substituted phenols are oxidized to products such as diphenoquinones.

Conjugated Dienes: Open-chain dienes can be oxidized to form vic-diol derivatives.

Table 2: Summary of Cobalt(III) Acetate Reactivity with Organic Substrates
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Substrate Class Typical Products Notes

Alkylbenzenes (e.g., p-xylene)
Carboxylic Acids (e.g.,

Terephthalic Acid)

Key step in the AMOCO

process; Co(III) is the active

oxidant for the alkyl group.[8]

Substituted Phenols Diphenoquinones
Reaction proceeds in acetic

acid under inert atmosphere.

Conjugated Dienes
Vic-diol Derivatives (from

open-chain dienes)

Mechanism is proposed to

involve a Co-coordinated

radical cation.

Benzene Phenol Precursors
Can be used as a catalyst for

benzene oxidation.[3]

Catalytic Cycles
In catalytic processes, Co(II) acetate is oxidized in situ to Co(III) acetate, which then acts on

the organic substrate. The resulting Co(II) is then re-oxidized to complete the cycle. In the

AMOCO process, a bromide promoter facilitates the regeneration of the active Co(III) species

from Co(II) and peroxy intermediates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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